Danicopan HCl -

Danicopan HCl

Catalog Number: EVT-1534648
CAS Number:
Molecular Formula: C26H24BrClFN7O3
Molecular Weight: 616.8764
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Danicopan, aslo known as ACH-4471 and ACH-0144471, is a highly potent, orally active Factor D inhibitor. Danicopan selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.
Overview

Danicopan Hydrochloride is an investigational oral medication that functions as a complement factor D inhibitor. It is primarily designed for the treatment of paroxysmal nocturnal hemoglobinuria, a rare blood disorder characterized by the destruction of red blood cells. Danicopan represents a novel approach in the management of this condition by targeting the complement system, which plays a critical role in immune response and inflammation.

Source

Danicopan was developed by Alexion Pharmaceuticals, a subsidiary of AstraZeneca. The compound has undergone various clinical trials to assess its efficacy and safety profile, particularly in combination with existing therapies for paroxysmal nocturnal hemoglobinuria.

Classification

Danicopan is classified as a small molecule drug and falls under the category of complement inhibitors. It specifically inhibits factor D, an enzyme crucial for the activation of the alternative complement pathway.

Synthesis Analysis

Methods

The synthesis of Danicopan involves standard organic chemistry techniques, including the formation of amide bonds and the use of various reagents to achieve the desired molecular structure. The compound can be synthesized in multiple steps, starting from simpler organic molecules.

Technical Details

  • Labeling: A radiolabeled version, [^14C]-Danicopan, was synthesized to study pharmacokinetics and tissue distribution. The labeling was incorporated into the tertiary amide carbonyl core of the molecule.
  • Purity: The radiochemical purity of [^14C]-Danicopan was reported to be 99.8%, with a specific activity of 57.9 mCi/mmol .
Molecular Structure Analysis

Structure

Danicopan's molecular formula is C₁₈H₁₈BrN₅O₄, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The structure features multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 440.27 g/mol.
  • Structural Features: The compound includes imidazole rings and amide functionalities which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Danicopan undergoes various chemical reactions typical for small organic molecules, including hydrolysis and oxidation. Its interactions with biological substrates are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Technical Details

  • Binding Studies: Assays have been conducted to evaluate Danicopan’s binding affinity to complement factor D using liquid chromatography coupled with mass spectrometry techniques .
  • Inhibition Mechanism: Danicopan inhibits factor D activity, leading to decreased activation of the alternative complement pathway, which is crucial in conditions like paroxysmal nocturnal hemoglobinuria.
Mechanism of Action

Danicopan acts by selectively inhibiting complement factor D, preventing it from cleaving complement component B. This inhibition reduces the formation of C3 convertase, thereby limiting the downstream effects of the complement cascade that contribute to hemolysis in paroxysmal nocturnal hemoglobinuria patients.

Process and Data

  • Pharmacodynamics: Clinical studies have demonstrated that Danicopan effectively reduces hemolysis markers such as lactate dehydrogenase levels and increases hemoglobin concentrations in patients receiving treatment .
  • Clinical Efficacy: In pivotal trials, Danicopan showed significant improvements in mean hemoglobin levels over time when used as an add-on therapy to existing treatments .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Danicopan is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound has been shown to be stable under various conditions but may require specific storage conditions to maintain its integrity.
  • pH Sensitivity: The activity may vary with pH changes due to its ionizable groups.
Applications

Danicopan is primarily being investigated for its therapeutic potential in treating paroxysmal nocturnal hemoglobinuria. Its ability to inhibit complement factor D positions it as a promising candidate for managing other complement-mediated diseases as well.

Scientific Uses

Research continues to explore Danicopan's applications beyond paroxysmal nocturnal hemoglobinuria, including potential uses in other hematological disorders and autoimmune conditions where the complement system plays a significant role .

Chemical Structure and Physicochemical Properties of Danicopan HCl

Molecular Architecture and Stereochemical Configuration

Danicopan HCl (chemically designated as (2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride) is a small-molecule inhibitor with a complex heterocyclic architecture. Its molecular formula is C₂₆H₂₃BrFN₇O₃·HCl, yielding a molecular weight of 616.88 g/mol for the hydrochloride salt [4] [5] [8]. The structure integrates three key pharmacophores:

  • A bromopyridinyl carboxamide group providing anchor points for hydrogen bonding.
  • A fluoropyrrolidine ring with defined stereochemistry at positions 2(S) and 4(R), critical for binding complement factor D.
  • An acetylindazolylmethylpyrimidine moiety enabling hydrophobic interactions [5] [7].

The absolute stereochemistry at C2 (S) and C4 (R) is essential for activity, as confirmed by chiral synthesis and X-ray crystallography. The trans configuration of the fluoropyrrolidine ring optimizes spatial orientation for target engagement [2] [8].

Crystallographic Analysis and Polymorphic Forms

Danicopan HCl exhibits polymorphism, with distinct solid-state forms characterized by varying stability and dissolution profiles. Patent US20230094124A1 discloses several crystalline morphic forms (Forms I, II, III) identified through differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) [2]:

Table 1: Characterization of Danicopan HCl Polymorphs

FormPXRD Peaks (°2θ)DSC Endotherm (°C)Stability
Form I8.5, 12.9, 17.2195 (decomp.)Hygroscopic
Form II7.1, 14.3, 20.8210 (sharp melt)Thermodynamically stable
Form III9.2, 15.6, 18.4198 (broad)Metastable

Form II is the preferred commercial form due to its thermodynamic stability and low hygroscopicity. Crystallization typically employs isopropanol/heptane mixtures, yielding needles or prismatic crystals. The crystal lattice features hydrogen bonding between the protonated amine (HCl salt) and carbonyl oxygen, stabilizing the structure [2] [6].

Physicochemical Characterization

Danicopan HCl displays moderate aqueous solubility (0.15 mg/mL in water at 25°C) but high solubility in organic solvents like DMSO (>125 mg/mL) [4] [7] [10]. Its partition coefficient (LogP) is 3.2 ± 0.2, indicating moderate lipophilicity suitable for oral absorption. Key properties include:

Table 2: Physicochemical Properties of Danicopan HCl

PropertyValueMethod
Molecular Weight616.88 g/mol (HCl salt)-
pKa (ionizable groups)Base: 3.9 (pyrimidine); Acid: N/APotentiometric titration
LogP3.2 ± 0.2Shake-flask (octanol/water)
Solubility (pH 7.4)0.22 mg/mLHPLC-UV
Melting Point (Form II)210°CDSC
Protein Binding91.5–94.3%Equilibrium dialysis
StabilityDegrades <5% at 40°C/75% RH over 3 monthsICH accelerated conditions

The compound is stable across pH 2–8 but undergoes hydrolysis in strong acids/bases. Amide bond cleavage is the primary degradation pathway. Photostability studies show minor degradation under UV light (λ > 300 nm) [4] [7].

Synthetic Pathways and Key Intermediate Compounds

The synthesis of Danicopan HCl involves six sequential steps, achieving an overall yield of ~35% [8]:

Step 1: N-Boc-trans-4-fluoro-L-proline reacts with 2-amino-6-bromopyridine via carbodiimide-mediated coupling to yield tert-butyl (2S,4R)-2-((6-bromopyridin-2-yl)carbamoyl)-4-fluoropyrrolidine-1-carboxylate (Intermediate 3; 85% yield).Step 2: Boc deprotection using HCl/dioxane affords (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (Intermediate 4; 87% yield).Step 3: Alkylation of 1-(5-bromo-1H-indazol-3-yl)ethan-1-one with tert-butyl bromoacetate under basic conditions (K₂CO₃/DMF) gives tert-butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate (Intermediate 6; 97% yield).Step 4: Suzuki-Miyaura cross-coupling of Intermediate 6 with 2-methylpyrimidin-5-ylboronic acid using Pd(dppf)Cl₂ catalyst yields tert-butyl 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate (Intermediate 9; 56% yield).Step 5: Acidic hydrolysis (TFA/DCM) removes the tert-butyl ester, generating 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetic acid (Intermediate 10; quantitative yield).Step 6: Amide coupling between Intermediate 4 and Intermediate 10 using TBTU/DIPEA in DMF furnishes Danicopan free base. Final HCl salt formation in isopropanol/heptane yields crystalline Form II (78% yield) [8].

Key challenges include controlling Pd residues (<10 ppm) via cysteine washes and ensuring stereochemical integrity during coupling.

Structure-Activity Relationship (SAR) Studies

Danicopan’s SAR reveals stringent structural requirements for factor D inhibition:

  • Fluoropyrrolidine Moiety: Removal of the fluorine atom reduces binding affinity by 50-fold. The (2S,4R) configuration is optimal; inversion to (2R,4S) abolishes activity.
  • Indazolyl-Pyrimidine Core: The 2-methylpyrimidin-5-yl group enhances hydrophobic pocket occupancy. Substitution at pyrimidine C4 decreases potency.
  • Acetyl Group: Critical for H-bonding with Ser210 of factor D. Replacement with carboxy or hydroxyethyl groups diminishes Kd by >100-fold.
  • Bromopyridinyl Unit: Bromine provides optimal halogen bonding with Tyr228. Chloro or fluoro analogs show reduced residence time [5] [7] [10].

Table 3: Key SAR Modifications and Impact on Activity

Structural ModificationKd (nM)Fold Change vs. Danicopan
None (Danicopan)0.541x
Removal of fluorine27.150x
(2R,4S)-Stereoisomer>500>900x
Pyrimidine C4-methyl substitution12.623x
Acetyl → carboxy68.3126x
Bromo → chloro3.87x

Molecular dynamics simulations confirm that danicopan’s rigidity minimizes entropic penalties upon binding, contributing to its sub-nanomolar affinity (Kd = 0.54 nM) [7] [10].

Properties

Product Name

Danicopan HCl

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C26H24BrClFN7O3

Molecular Weight

616.8764

InChI

InChI=1S/C26H23BrFN7O3.ClH/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23;/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38);1H/t18-,21+;/m1./s1

InChI Key

QJHQCDWVESCWKP-WKOQGQMTSA-N

SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F.Cl

Solubility

Soluble in DMSO

Synonyms

Danicopan HCl; ACH-4471; ACH4471; ACH 4471; ACH-0144471; ACH 0144471; ACH0144471; Danicopan hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.